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molecular formula C9H11NO3 B1289763 6-Isopropoxynicotinic acid CAS No. 223127-05-7

6-Isopropoxynicotinic acid

Cat. No. B1289763
M. Wt: 181.19 g/mol
InChI Key: OOIMOWCIYNEWCF-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

To a solution of potassium tert-butoxide (0.891 g, 7.94 mmol) in tetrahydrofuran (40 mL) at 0° C. was isopropanol (0.608 mL, 7.94 mmol) added. 6-chloronicotinonitrile (1.0 g, 7.22 mmol) was added after stirring for 5 min and the reaction mixture was allowed to reach ambient temperature. The reaction mixture was concentrated in vacuo, water (50 mL) was added and the resulting mixture extracted with ethyl acetate (3×50 mL). The crude was suspended in 4M sodium hydroxide (30 mL) and heated to reflux over night. The reaction mixture was concentrated in vacuo and 1M hydrochloric acid was added until an acidic pH was reached. The formed precipitate was collected by filtration and washed with water to yield 1.140 g (85%) of the title compound; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.99 (s, 1 H), 8.70 (d, 1 H), 8.10 (dd, 1 H), 6.82 (d, 1 H), 5.21-5.40 (m, 1 H), 1.31 (d, 6 H); MS (ESI) m/z 182[M+H+].
Quantity
0.891 g
Type
reactant
Reaction Step One
Quantity
0.608 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
CC(C)([O-:4])C.[K+].[CH:7]([OH:10])([CH3:9])[CH3:8].Cl[C:12]1C=CC(C#N)=[CH:14][N:13]=1.[O:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>>[CH:7]([O:10][C:12]1[CH:21]=[CH:22][C:23]([C:24]([OH:20])=[O:4])=[CH:14][N:13]=1)([CH3:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
0.891 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0.608 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo, water (50 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ethyl acetate (3×50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over night
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo and 1M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added until an acidic pH
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)OC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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